molecular formula C25H24N4O2S B2458721 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797602-58-4

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No.: B2458721
CAS No.: 1797602-58-4
M. Wt: 444.55
InChI Key: HNCCEXJOSNRJJS-UHFFFAOYSA-N
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Description

2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic organic compound characterized by its distinct chemical structure that integrates phenyl, pyridinyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide generally involves multiple stages:

  • Formation of the phenylacetamide intermediate: : This can be synthesized via acylation reactions.

  • Introduction of the oxadiazole ring: : This can be achieved through cyclization processes using hydrazides and carboxylic acids in the presence of dehydrating agents.

  • Attachment of the pyridinyl group: : This can be done via alkylation reactions.

  • Final coupling steps: : Combining all intermediates through condensation or coupling reactions with appropriate catalysts and under controlled temperature conditions.

Industrial Production Methods

Scaling up the production involves optimizing these steps to ensure high yield and purity. The industrial approach might leverage continuous flow chemistry techniques, automation for precise control of reaction parameters, and thorough purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Exposure to oxidizing agents might alter the isopropylthio moiety.

  • Reduction: : The compound can potentially be reduced at various functional groups under specific conditions.

  • Substitution: : Electrophilic aromatic substitution reactions, particularly on the phenyl and pyridinyl rings.

  • Hydrolysis: : Breaking down the amide linkage under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Acidic/Basic catalysts: : Sulfuric acid, sodium hydroxide.

Major Products Formed

Depending on the reaction conditions, products might include various substituted phenyl and pyridinyl compounds, along with potential oxadiazole derivatives.

Scientific Research Applications

This compound holds significant promise in various domains:

  • Chemistry: : Its complex structure makes it a subject for studying intricate reaction mechanisms and synthesis strategies.

  • Biology: : Potentially used in studying enzyme interactions and protein binding due to its unique functional groups.

  • Medicine: : Investigated for pharmaceutical properties such as anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: : It might find applications in the development of advanced materials or as a building block for more complex molecular assemblies.

Mechanism of Action

Effects and Pathways

The compound's biological effects are likely mediated through interactions with specific molecular targets, including enzymes and receptors. Its diverse functional groups can engage in various non-covalent interactions, influencing biochemical pathways and cellular processes.

Molecular Targets

  • Enzymes: : Potential inhibitors or modulators of key metabolic enzymes.

  • Receptors: : Binding affinity to specific receptors could dictate its pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • Analogues with different substituents on the phenyl or pyridinyl rings: : Variations might include halogens, alkyl groups, or other functional moieties.

  • Compounds with different heterocyclic cores: : Substituting the oxadiazole ring with other heterocycles like triazoles or thiadiazoles.

Uniqueness

This compound's uniqueness stems from the specific combination of its functional groups, which confer a distinctive set of chemical properties and potential biological activities not shared by close analogues.

This article should give you a good foundation on 2-(4-(isopropylthio)phenyl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide. Anything else about it you're curious about?

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-17(2)32-21-11-9-18(10-12-21)14-23(30)27-22-8-4-3-6-19(22)15-24-28-25(29-31-24)20-7-5-13-26-16-20/h3-13,16-17H,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCCEXJOSNRJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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